Cholesteryl Linoleate Hydroperoxides

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

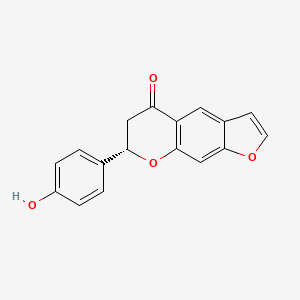

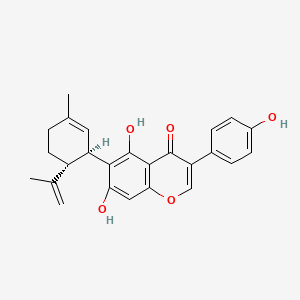

Cholesteryl linoleate hydroperoxides are derived from the autoxidation of cholesteryl linoleate and contain a mixture of racemic 9- and 13-HpODE cholesteryl esters. Oxidative modification of LDL is suggested to play an important role in atherosclerosis. (±)9- and (±)13-HODE cholesteryl esters were originally extracted from atherosclerotic lesions and shown to be produced by Cu Later studies determined that 15-LO, from rabbit reticulocytes and activated human monocytes, oxygenates cholesteryl linoleate to both 9- and 13-hydroperoxy linoleate cholesteryl esters. Cholesteryl ester hydroperoxides may be transferred from LDL to HDL, reduced to the corresponding hydroxides, and cleared via the liver.

Wissenschaftliche Forschungsanwendungen

1. Free Radical-Mediated Lipid Peroxidation Research has identified cholesteryl linoleate hydroperoxides (Ch18:2-OOH) in human plasma, suggesting that free radical chain oxidation of lipids occurs even in healthy individuals. This finding highlights the role of Ch18:2-OOH in lipid peroxidation in vivo, suggesting a potential impact on various physiological and pathological processes (Mashima, Onodera, & Yamamoto, 2000).

2. Lipoprotein Exchange Ch18:2-OOH can be exchanged between low-density lipoprotein (LDL) and high-density lipoprotein (HDL) mediated by cholesteryl ester transfer protein (CETP). This exchange process is significant for understanding the dynamics of lipid transport and potential implications for atherosclerosis (Christison, Rye, & Stocker, 1995).

3. Analytical Techniques for Detection High-performance liquid chromatography (HPLC) with coulometric electrochemical detection provides a highly sensitive method for determining Ch18:2-OOH levels. This technique's sensitivity is crucial for studying the role of these compounds in various physiological and pathophysiological conditions (Arai et al., 1996).

4. Accumulation and Metabolism in Macrophages this compound can be accumulated and metabolized by macrophages, suggesting a role in the pathogenesis of atherosclerosis. Understanding how these compounds are processed in macrophages provides insights into the development of atherogenic lesions (Kritharides et al., 1997).

5. Protective Activity Against LDL Oxidation Macrophages can decrease the level of cholesteryl ester hydroperoxides in LDL, suggesting a potential protective activity against further LDL oxidation. This cellular mechanism might be crucial in preventing oxidative stress-related diseases (Baoutina, Dean, & Jessup, 2000).

6. Role in Atherogenesis Oxidized cholesteryl linoleates, such as Ch18:2-OOH, can stimulate endothelial cells to bind monocytes, a crucial event in atherogenesis. This interaction signifies the potential contribution of these compounds to the development of atherosclerotic lesions (Huber et al., 2002).

Eigenschaften

Molekularformel |

C45H76O4 |

|---|---|

Molekulargewicht |

681.1 |

InChI |

InChI=1S/2C45H76O4/c1-7-8-16-22-37(49-47)23-17-14-12-10-9-11-13-15-18-24-43(46)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44;1-7-8-9-10-11-13-16-22-37(49-47)23-17-14-12-15-18-24-43(46)48-38-29-31-44(5)36(33-38) |

InChI-Schlüssel |

NGQQXGUUARXKDS-SNXHTGDHSA-N |

SMILES |

CCCCCC=C/C=C/C(OO)CCCCCCCC(O[C@@H]1CC2=CCC(C(CCC3C(CCCC(C)C)C)[C@]3(C)CC4)C4[C@@]2(C)CC1)=O.CCCCCC(OO)/C=C/C=CCCCCCCCC(O[C@@H]5CC6=CCC(C(CCC7C(C)CCCC(C)C)[C@]7(C)CC8)C8[C@@]6(C)CC5)=O |

Synonyme |

(±)-9-hydroperoxy-10E,12Z-octadecadienoic acid, cholesteryl ester; (±)-13-hydroperoxy-9Z,11E-octadecadienoic acid, cholesteryl ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

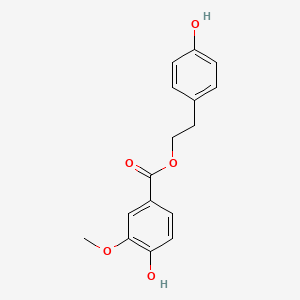

![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)